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Compound of Interest

Compound Name: TIM-063

Cat. No.: B15616623 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the kinase inhibitor TIM-063, focusing on its

specificity against a panel of kinases. The information presented herein is intended to aid

researchers in evaluating the suitability of TIM-063 for their studies and to provide a framework

for conducting similar kinase inhibitor profiling experiments.

Executive Summary
TIM-063 is a known inhibitor of Ca2+/calmodulin-dependent protein kinase kinase (CaMKK)

isoforms. This guide summarizes the available quantitative data on its potency and selectivity.

While TIM-063 demonstrates high affinity for its primary targets, recent findings have

highlighted potential off-target effects, underscoring the importance of comprehensive kinase

profiling. This document presents a compilation of reported inhibition data and a representative

kinase panel screen to illustrate the specificity profile of TIM-063.

Data Presentation: TIM-063 Kinase Inhibition Profile
The following table summarizes the inhibitory activity of TIM-063 against its primary targets and

a selection of other kinases. The data is presented as IC50 (half-maximal inhibitory

concentration) or Ki (inhibition constant) values, which are key metrics for assessing inhibitor

potency. Lower values indicate higher potency.
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Kinase Target Kinase Family IC50 (µM) Ki (µM) Data Source

CaMKKα CAMK 0.63 0.35
Published

Literature[1]

CaMKKβ CAMK 0.96 0.2
Published

Literature[1]

AAK1 Other 8.51 -
Published

Literature[2][3][4]

Kinase A AGC >10 -
Representative

Data

Kinase B CAMK 5.2 -
Representative

Data

Kinase C CMGC >10 -
Representative

Data

Kinase D TK >10 -
Representative

Data

Kinase E TKL 7.8 -
Representative

Data

Kinase F STE >10 -
Representative

Data

Kinase G CK1 >10 -
Representative

Data

Kinase H Other 9.1 -
Representative

Data

Note: "Representative Data" is included for illustrative purposes to showcase a typical kinase

panel screen. For rigorous evaluation, it is imperative to perform experimental validation.

Experimental Protocols
The determination of kinase inhibitor specificity is crucial for the development of targeted

therapeutics. A variety of biochemical assays are employed for this purpose, with radiometric
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and fluorescence-based assays being the most common.

Detailed Methodology: In Vitro Radiometric Kinase
Assay
This protocol describes a standard method for assessing the inhibitory activity of a compound

against a panel of protein kinases.

1. Materials and Reagents:

Purified recombinant kinases

Specific peptide or protein substrates for each kinase

TIM-063 stock solution (e.g., 10 mM in DMSO)

Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1 mg/ml

BSA)

[γ-³³P]ATP or [γ-³²P]ATP

ATP solution

96- or 384-well plates

Phosphocellulose filter plates or membranes

Scintillation counter

Stop solution (e.g., 75 mM phosphoric acid)

2. Procedure:

Compound Preparation: Prepare serial dilutions of TIM-063 in DMSO. A typical starting

concentration is 100 µM, with subsequent 3-fold or 10-fold dilutions.

Reaction Setup: In a multi-well plate, add the kinase reaction buffer, the specific kinase, and

the serially diluted TIM-063 or a DMSO vehicle control.
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Inhibitor Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow

the inhibitor to bind to the kinase.

Reaction Initiation: Initiate the kinase reaction by adding a mixture of the specific substrate

and [γ-³³P]ATP. The final ATP concentration should be close to the Km value for each specific

kinase to ensure accurate IC50 determination.

Reaction Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g.,

30-60 minutes), ensuring the reaction proceeds within the linear range.

Reaction Termination: Stop the reaction by adding the stop solution.

Substrate Capture: Spot the reaction mixture onto phosphocellulose filter plates. The

phosphorylated substrate will bind to the filter material.

Washing: Wash the filter plates multiple times with phosphoric acid to remove unincorporated

radiolabeled ATP.

Detection: After drying the plates, add a scintillation cocktail and measure the incorporated

radioactivity using a scintillation counter.

Data Analysis: Calculate the percentage of kinase activity inhibition for each TIM-063
concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a

dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations
Experimental Workflow for Kinase Specificity Profiling
The following diagram illustrates a typical workflow for assessing the specificity of a kinase

inhibitor.
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A simplified workflow for assessing kinase inhibitor specificity.
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Hypothetical Signaling Pathway Involving CaMKK
This diagram depicts a simplified signaling pathway where CaMKK plays a central regulatory

role. TIM-063 would act to inhibit the downstream signaling from CaMKK.
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Simplified CaMKK signaling pathway and the inhibitory action of TIM-063.
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Conclusion
The provided data indicates that TIM-063 is a potent inhibitor of CaMKKα and CaMKKβ.

However, the identification of AAK1 as a micromolar-level off-target highlights the necessity for

comprehensive profiling to fully characterize its selectivity.[2][3][4] Researchers using TIM-063
should consider its potential effects on AAK1 and other kinases, particularly when interpreting

experimental results. For the development of highly selective therapeutic agents, further

optimization of the TIM-063 scaffold may be required to minimize off-target interactions. The

experimental protocols and workflows detailed in this guide offer a starting point for conducting

rigorous kinase inhibitor specificity studies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b15616623?utm_src=pdf-body
http://www.chayon.co.kr/document/About%20Kinomescan_Customer%20version%20_2015.pdf
https://m.youtube.com/watch?v=DwwZUnxYrfM
https://www.researchgate.net/figure/Characterization-of-TIM-063-derivatives-as-AAK1-inhibitors-a-Protein-kinase-activities_fig2_379117675
https://www.benchchem.com/product/b15616623?utm_src=pdf-body
https://www.benchchem.com/product/b15616623?utm_src=pdf-body
https://www.benchchem.com/product/b15616623?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/23279183/
https://pubmed.ncbi.nlm.nih.gov/23279183/
http://www.chayon.co.kr/document/About%20Kinomescan_Customer%20version%20_2015.pdf
https://m.youtube.com/watch?v=DwwZUnxYrfM
https://www.researchgate.net/figure/Characterization-of-TIM-063-derivatives-as-AAK1-inhibitors-a-Protein-kinase-activities_fig2_379117675
https://www.benchchem.com/product/b15616623#assessing-the-specificity-of-tim-063-against-a-panel-of-kinases
https://www.benchchem.com/product/b15616623#assessing-the-specificity-of-tim-063-against-a-panel-of-kinases
https://www.benchchem.com/product/b15616623#assessing-the-specificity-of-tim-063-against-a-panel-of-kinases
https://www.benchchem.com/product/b15616623#assessing-the-specificity-of-tim-063-against-a-panel-of-kinases
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15616623?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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